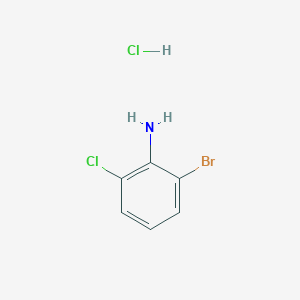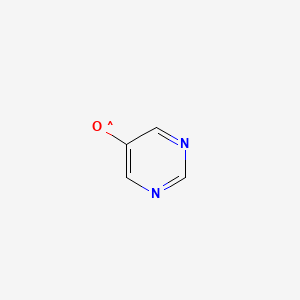
N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-acetamidophenyl)” compounds are a class of chemicals that have been used in various fields, including medicine and chemistry . They are known to be potent and selective reversible inhibitors of COX-2 .
Synthesis Analysis
The synthesis of related compounds, such as esters of N-(4’-hydroxyphenyl)acetamide, has been described in the literature . A two-step synthesis of paracetamol, a well-known N-(4-acetamidophenyl) compound, involves providing 4-acetamidophenyl acetate .Molecular Structure Analysis
The molecular structure of these compounds typically includes an acetamidophenol group . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, the synthesis of paracetamol involves reactions of different carbonyl groups . Another study discusses the use of 4-acetamidophenyl triflimide (AITF) in the synthesis of amides, peptides, and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 4-acetamidophenol has a molecular weight of 151.16 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 387.8±25.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Anticancer Activity : Compounds related to N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide have been synthesized and evaluated for anticancer activity. Thiophene-2-carboxamide derivatives, in particular, show good inhibitory activity against various cell lines, indicating potential applications in cancer treatment (Atta & Abdel‐Latif, 2021).
Chemical Reactions and Derivatives : Research exploring the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides resulted in compounds structurally related to N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide. These studies contribute to understanding the chemical properties and potential synthesis pathways of related compounds (Stauss et al., 1972).
Analgesic and Anti-inflammatory Activity : Similar N-substituted carboxamide derivatives have been synthesized and evaluated for their potential analgesic and anti-inflammatory properties. These studies indicate possible therapeutic applications of related compounds in pain and inflammation management (Deep et al., 2012).
Antimicrobial Activity : Studies on Schiff bases of similar thiophene carboxamides have demonstrated antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Arora et al., 2012).
Molecular Docking and Synthetic Pathways
Synthesis and Docking Studies : Research involving the synthesis of thiophene-2-carboxamide derivatives and their docking studies provides insights into the molecular interactions of these compounds, which is crucial for drug development and understanding their potential biological activities (Talupur et al., 2021).
Novel Synthetic Pathways : Innovative methods for synthesizing thiophene carboxamides and their derivatives have been explored, contributing to the expansion of chemical synthesis techniques and potential applications in various fields (Mohareb et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(21)19-14-4-6-15(7-5-14)20-17(22)18(8-10-23-11-9-18)16-3-2-12-24-16/h2-7,12H,8-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPLGPXIKBXFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

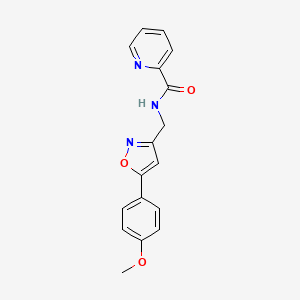

![1-Methyl-4-{4-[(4-methylpiperazin-1-yl)carbonyl]benzyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2708853.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)

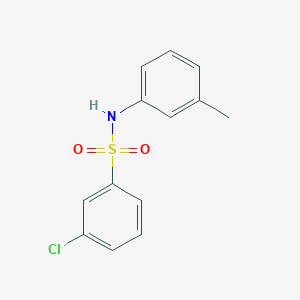
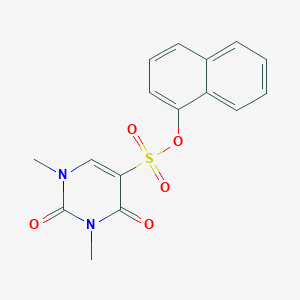
![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)


